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Compound of Interest

Compound Name: Methyl 2-amino-6-methylbenzoate

Cat. No.: B101674

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for Methyl 2-amino-6-
methylbenzoate (CAS No. 18595-13-6) is not readily available in the public domain. This
guide provides a toxicological assessment based on data from structurally related compounds,
namely its isomers and other aminobenzoate esters. The information herein should be used as
a preliminary guide, and definitive toxicological evaluation requires direct testing of the
compound of interest.

Executive Summary

Methyl 2-amino-6-methylbenzoate is an aromatic ester with limited available safety and
toxicity information. To provide a prospective toxicological profile, this document summarizes
data from its structural isomers, Methyl 2-aminobenzoate (Methyl Anthranilate) and Methyl 3-
aminobenzoate, as well as the related compound Ethyl 4-aminobenzoate (Benzocaine). Based
on this surrogate data, Methyl 2-amino-6-methylbenzoate is anticipated to have low to
moderate acute oral toxicity. It may act as a skin and eye irritant. The genotoxic, carcinogenic,
and reproductive effects remain undetermined and require specific testing. This guide outlines
the standard experimental protocols, based on internationally accepted guidelines (e.g.,
OECD), that should be followed to rigorously determine the toxicological profile of this
compound.

Toxicological Data of Structural Analogs
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The following table summarizes the available quantitative toxicological data for compounds
structurally similar to Methyl 2-amino-6-methylbenzoate. This data provides a basis for a
preliminary assessment and highlights the need for specific testing.

Toxicological

Methyl 2-
aminobenzoate

Ethyl 4-
aminobenzoate

Methyl 3-
aminobenzoate

Endpoint
(Isomer) (Related Ester) (Isomer)
CAS Number 134-20-3 94-09-7 4518-10-9
Acute Oral Toxicity Harmful if
2910 mg/kg (Rat)[1] 3042 mg/kg (Rat)

(LD50) swallowed[2]
Skin o Causes skin Causes skin
) o Skin irritant[1][3] o o

Corrosion/Irritation irritation[4] irritation[2]

Serious Eye

Damage/Irritation

Causes serious eye

irritation[5]

Causes serious eye
irritation

Causes serious eye

irritation[2]

Skin Sensitization

Not classified as a

skin sensitiser[5]

May cause an allergic

skin reaction

Data not available

Germ Cell
Mutagenicity

Not classified as germ

cell mutagenic[5]

No data available[4]

Data not available

Carcinogenicity

Not classified as

carcinogenic[5]

No component is
identified as a
carcinogen by IARC,
NTP, or OSHA[4]

Data not available

Reproductive Toxicity

Not classified as a
reproductive
toxicant[5]. Some
sources indicate
moderate concern[6].
Experimental
reproductive effects
noted[3].

No data available

Data not available

Standardized Experimental Protocols
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To obtain definitive toxicological data for Methyl 2-amino-6-methylbenzoate, a battery of
standardized tests is required. The following sections detail the methodologies for key
toxicological endpoints, primarily based on OECD (Organisation for Economic Co-operation
and Development) guidelines.

The primary goal is to determine the median lethal dose (LD50) and identify signs of acute
toxicity after a single oral dose.

Recommended Protocol: OECD Test Guideline 423 (Acute Toxic Class Method).[7][8]
Methodology:

e Principle: A stepwise procedure using a small number of animals (typically 3 per step) to
classify a substance into a toxicity category based on mortality.[3]

» Animal Model: Healthy, young adult rodents (rats are preferred), typically of a single sex
(females are often used as they can be slightly more sensitive).[9]

o Dose Administration: The test substance is administered orally by gavage in a single dose.
The vehicle should be inert (e.g., water or corn oil). Dosing volume in rodents should
generally not exceed 1 mL/100g of body weight.[10]

e Dose Levels: The test starts with a defined dose (e.g., 300 mg/kg). Subsequent dosing steps
are determined by the outcome of the previous step. The fixed dose levels are typically 5, 50,
300, and 2000 mg/kg.[9]

o Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in
skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days post-dosing.[9]

o Endpoint: The substance is classified into a GHS category based on the number of
mortalities at specific dose levels, providing an estimate of its acute toxicity.[10]
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Experimental Workflow: Acute Oral Toxicity (OECD 423)

Acclimatization
of Animals (=5 days)

Dose Group 1 (3 animals)

Administer Starting Dose
(e.g., 300 mg/kg)

Observe for 14 Days
(Mortality, Clinical Signs, Body Weight)

Outcome Assessment

Sufficient data for
classification

No mortality Mortality observed

Stop Test:

Classify Substance Dose at Lower Level

Dose at Higher Level

Click to download full resolution via product page

Workflow for OECD 423 Acute Toxic Class Method.

Genotoxicity testing is performed to assess the potential of a substance to induce mutations or
chromosomal damage. A standard battery includes an in vitro bacterial gene mutation test and
an in vitro chromosomal aberration test.

3.2.1 Bacterial Reverse Mutation Test (Ames Test)
Recommended Protocol: OECD Test Guideline 471.[11]

Methodology:
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e Principle: This test uses several strains of amino-acid-requiring bacteria (Salmonella
typhimurium and Escherichia coli) to detect point mutations (base substitutions and
frameshifts) which cause a reversion to a non-dependent state.[12]

o Test System: At least five bacterial strains are recommended (e.g., S. typhimurium TA98,
TA100, TA1535, TA1537 and E. coli WP2 uvrA).

o Metabolic Activation: The test is performed both with and without an exogenous metabolic
activation system (S9 mix, a rat liver post-mitochondrial fraction) to mimic mammalian
metabolism.[11]

e Procedure: The test substance, at a range of concentrations, is incubated with the bacterial
strains (either by plate incorporation or pre-incubation method).[12]

o Endpoint: After incubation for 48-72 hours, the number of revertant colonies is counted. A
substance is considered mutagenic if it produces a concentration-related increase in
revertant colonies that is at least two to three times higher than the solvent control.

3.2.2 In Vitro Mammalian Chromosomal Aberration Test
Recommended Protocol: OECD Test Guideline 473.[13][14][15]
Methodology:

e Principle: This assay identifies substances that cause structural chromosomal aberrations in
cultured mammalian cells.[15][16]

e Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell
cultures (e.g., human peripheral blood lymphocytes) are used.[13]

o Metabolic Activation: As with the Ames test, experiments are conducted with and without an
S9 mix.[13]

o Procedure: Cell cultures are exposed to at least three concentrations of the test substance
for a defined period. The cells are then treated with a metaphase-arresting agent (e.g.,
colcemid), harvested, fixed, and stained.[15]
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+ Endpoint: Metaphase cells are analyzed microscopically for structural aberrations (e.g.,
chromatid and chromosome breaks, gaps, and exchanges). A statistically significant, dose-
dependent increase in the frequency of aberrant cells indicates a positive result.[14]

Logical Workflow: In Vitro Genotoxicity Testing

Test Substance

Tier 1: Gene Mutation Tier 2>Chromosomal Damage

Ames Test (OECD 471) Chromosomal Aberration Test (OECD 473)
+/- S9 Activation +/- S9 Activation

Count Revertant Colonies Microscopic Analysis of Metaphase Cells

Positive or Positive or
Negative Result Negative Result

Genotoxicity Profile

Click to download full resolution via product page

Standard workflow for in vitro genotoxicity assessment.

Long-term studies are necessary to evaluate the carcinogenic potential of a substance upon
repeated exposure.

Recommended Protocol: Two-Year Rodent Bioassay (based on NTP/FDA guidelines).[17][18]

Methodology:
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e Principle: To observe tumor incidence in animals exposed to a test substance for the majority
of their lifespan.

» Animal Model: Two rodent species, typically rats and mice of both sexes. Studies should
begin with at least 50 animals per sex per group.[18]

e Dose Selection: Dose levels are determined from subchronic (e.g., 90-day) toxicity studies.
Typically, three dose levels plus a concurrent control group are used. The highest dose
should be the Maximum Tolerated Dose (MTD), which causes mild signs of toxicity without
significantly shortening the lifespan.[18]

o Administration: The substance is usually administered in the diet, in drinking water, or by
gavage for a period of 24 months.[18][19]

o Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food
consumption are measured weekly or bi-weekly.

o Endpoint: At the end of the study (or upon earlier death), all animals undergo a complete
necropsy. Organs and tissues are examined microscopically by a pathologist to identify and
classify any tumors. A statistically significant increase in tumor incidence in any dosed group
compared to the control group indicates carcinogenic potential.

These studies assess the potential for a substance to interfere with reproductive capabilities
and normal development.

Recommended Protocol: OECD Test Guideline 416 (Two-Generation Study).[20]

Methodology:

e Principle: To evaluate effects on all phases of the reproductive cycle by exposing one
generation (P) from pre-mating through the weaning of their offspring (F1), and then
exposing the F1 generation through the weaning of their offspring (F2).

¢ Animal Model: Typically rats.

o Administration: The test substance is administered continuously to both males and females,
starting before mating and continuing through gestation and lactation.
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e Endpoints:

o Parental (P and F1): Mating behavior, fertility indices, gestation length, reproductive organ
weights, and histopathology.

o Offspring (F1 and F2): Viability, sex ratio, body weight, developmental landmarks, and any
clinical or gross abnormalities.

« Interpretation: Adverse effects on fertility, pregnancy outcomes, or offspring development at
dose levels that are not causing severe parental toxicity are considered evidence of
reproductive or developmental toxicity.[20][21]

Conclusion and Recommendations

In the absence of direct toxicological data for Methyl 2-amino-6-methylbenzoate, a
preliminary hazard assessment based on structural analogs suggests a profile of low to
moderate acute toxicity and potential for skin and eye irritation. However, critical data gaps
exist for genotoxicity, carcinogenicity, and reproductive toxicity.

It is strongly recommended that Methyl 2-amino-6-methylbenzoate be subjected to a
standard battery of toxicological tests as outlined in this guide to establish a definitive safety
profile. The experimental protocols described, based on OECD and other regulatory guidelines,
represent the current standard for chemical safety assessment and are essential for any
comprehensive risk evaluation for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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